![molecular formula C12H12N2O2S B2730706 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid CAS No. 85516-36-5](/img/structure/B2730706.png)
3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C12H12N2O2S. It is characterized by the presence of a quinoxaline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The compound also contains a sulfanyl group attached to the quinoxaline ring and a propanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-methylquinoxaline-2(1H)-thione. The parent thione is produced by a convenient novel thiation method from the corresponding 3-methylquinoxaline-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.
Substitution: The hydrogen atoms on the quinoxaline ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoxaline ring.
科学的研究の応用
3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby exerting antiproliferative effects on cancer cells . The quinoxaline ring serves as a suitable scaffold for carrying a peptidomimetic side chain, enhancing its binding affinity and biological activity.
類似化合物との比較
Similar Compounds
3-Phenylquinoxalin-2-ylsulfanyl]propanoic acid: Similar in structure but with a phenyl group instead of a methyl group.
3-(3-Phenylquinoxalin-2-yl)sulfanyl)propanamides: These compounds have an amide group instead of a carboxylic acid group.
Uniqueness
3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid is unique due to the presence of the methyl group on the quinoxaline ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-(3-methylquinoxalin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-12(17-7-6-11(15)16)14-10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCWMLIXQKHSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
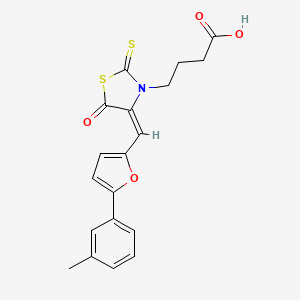
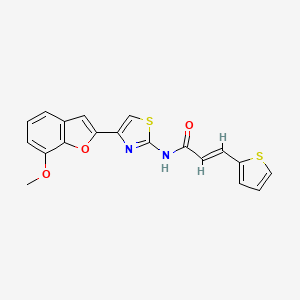
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2730627.png)
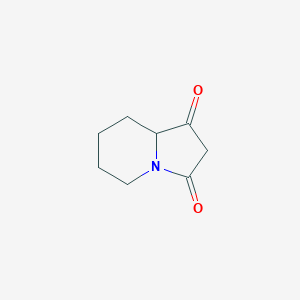
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2730631.png)
![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/new.no-structure.jpg)
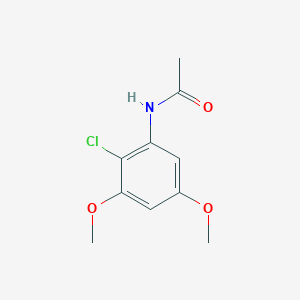
![3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea](/img/structure/B2730635.png)
![(E)-N-(4-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2730637.png)
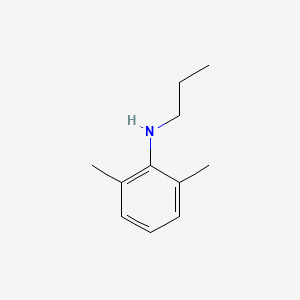
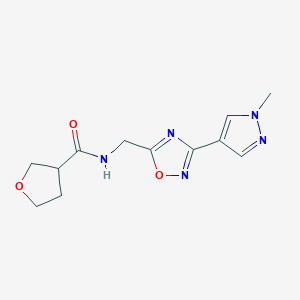
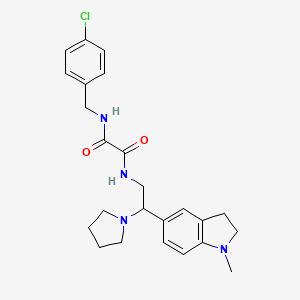
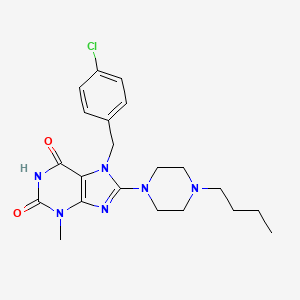
![N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2730645.png)
